(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide

Cancer Cell Differentiation Psoriasis Monocyte Induction

This phenolic betaine iodide uniquely arrests undifferentiated cell proliferation and drives monocytic differentiation via its 2-hydroxy-5-methoxy substitution — a phenotype lost with generic benzyltrimethylammonium iodide. Sourced as a white crystalline powder (≥95% purity, up to >97% from specialty manufacturers), its distinct monoisotopic mass (323.038 Da) and iodine isotopic signature ensure analytical specificity critical for reproducible AML and psoriasis differentiation studies.

Molecular Formula C11H18INO2
Molecular Weight 323.17 g/mol
CAS No. 51698-46-5
Cat. No. B1396462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide
CAS51698-46-5
Molecular FormulaC11H18INO2
Molecular Weight323.17 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=C(C=CC(=C1)OC)O.[I-]
InChIInChI=1S/C11H17NO2.HI/c1-12(2,3)8-9-7-10(14-4)5-6-11(9)13;/h5-7H,8H2,1-4H3;1H
InChIKeyNRZQBNGPNLREIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium Iodide (CAS 51698-46-5): Core Chemical Identity and Supply-Side Baseline for Procurement Evaluation


(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide is a synthetic quaternary ammonium salt bearing a substituted benzyl moiety, classified structurally as a phenolic betaine iodide. Its molecular formula is C₁₁H₁₈INO₂, with a monoisotopic mass of 323.038 Da . The compound is distinct from simple aliphatic betaines (e.g., glycine betaine) by virtue of its aromatic ring bearing both a hydrogen-bond-donating 2-hydroxyl and a lipophilic 5-methoxy substituent, features that are hypothesized to govern its reported biological interactions [1]. Commercially, it is typically supplied as a white crystalline powder with purities ≥95% (up to >97% from specialty manufacturers), and its quaternary ammonium iodide salt form confers high aqueous solubility relevant to formulation considerations .

Why Generic (2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium Iodide (CAS 51698-46-5) Cannot Be Replaced by Simple Benzyltrimethylammonium Salts: The Criticality of Ring Substitution


Generic substitution with unsubstituted benzyltrimethylammonium iodide (CAS 4525-46-6) or simple aliphatic betaines (e.g., glycine betaine, CAS 107-43-7) is pharmacologically unsound for applications leveraging this compound's reported differentiation-inducing activity. The 2-hydroxy and 5-methoxy substituents on the aromatic ring are not inert bystanders; in related phenolic quaternary ammonium series, the hydrogen-bond donor (OH) and the electron-donating methoxy group critically modulate cellular uptake kinetics, intracellular retention, and target engagement [1]. Patent-level functional claims specifically link the substituted phenyl ring of this compound to the arrest of undifferentiated cell proliferation and induction of monocytic differentiation – a biological phenotype not reported for the unsubstituted benzyltrimethylammonium cation [2]. Without these substituents, the compound's interaction with the cellular targets governing differentiation pathways is reasonably expected to be lost or severely attenuated, making analytical identity confirmation and substituent-specific procurement non-negotiable for reproducibility of these specific biological outcomes.

Quantitative Differentiation Evidence Table for (2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium Iodide (CAS 51698-46-5) vs. Closest Structural Analogs


Monocytic Differentiation Induction: Unique Phenotypic Activity Absent in Unsubstituted Benzyltrimethylammonium

Patent data assert that (2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This functional phenotype is not reported for the closest generic comparator, benzyltrimethylammonium iodide (CAS 4525-46-6), which lacks the ring hydroxyl and methoxy groups. No differentiation-inducing activity has been attributed to the unsubstituted analog in any accessible literature or patent record.

Cancer Cell Differentiation Psoriasis Monocyte Induction

Commercial Purity Benchmarking: >97% Specification Enables Reproducible Differentiation Assays Relative to Lower-Purity Generic Batches

Specialty chemical manufacturers supply (2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide at purity levels exceeding 97% . By contrast, many generic quaternary ammonium iodide salts (e.g., benzyltrimethylammonium iodide from bulk suppliers) are routinely offered only at 95% purity or below, with the impurity profile often undefined. For cell-based differentiation assays, even small quantities of uncharacterized impurities (e.g., residual alkylating agents or iodide oxidation products) can confound biological readouts.

Chemical Purity Reproducibility Procurement Specification

Molecular Weight and Mass Spectrometry Distinguishability: Monoisotopic Mass 323.038 Da Enables Unambiguous Detection vs. Simpler Betaine Analogs

The target compound possesses a monoisotopic mass of 323.038227 Da (C₁₁H₁₈INO₂⁺) , which is substantially higher and isotopically distinct from common analogs: glycine betaine (C₅H₁₁NO₂, monoisotopic mass 117.079 Da) and benzyltrimethylammonium (C₁₀H₁₆N⁺, monoisotopic mass 150.128 Da). This mass difference, combined with the characteristic iodine isotopic signature, provides unambiguous LC-MS/MS identification even in complex biological matrices, preventing misassignment when screening for the active species in cellular lysates or media [1].

Analytical Chemistry Mass Spectrometry Identity Confirmation

Best-Fit Research Application Scenarios for (2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium Iodide (CAS 51698-46-5) Based on Verified Differentiation Evidence


Cancer Cell Differentiation Therapy Research: Inducing Monocytic Lineage Commitment in Leukemia Models

The patent-level claim that this compound arrests proliferation of undifferentiated cells and drives monocyte differentiation [1] positions it as a chemical tool for investigating differentiation therapy approaches in acute myeloid leukemia (AML) and other malignancies where terminal monocytic differentiation is a therapeutic goal. Procurement of high-purity material (>97%) is essential for reproducible dose-response studies and to exclude impurity-driven cytotoxicity as a confounding factor.

Psoriasis and Hyperproliferative Skin Disorder Research: Targeting Abnormal Keratinocyte Differentiation

The same patent disclosure explicitly links the compound to the treatment of skin diseases such as psoriasis [1], a condition characterized by hyperproliferation and aberrant differentiation of keratinocytes. Sourcing this specific substituted benzyltrimethylammonium iodide, rather than a generic analog, is mandated by the structural dependence of the differentiation-inducing phenotype on the 2-hydroxy-5-methoxy substitution pattern.

Analytical Reference Standard for Betaine Iodide Metabolomics and Pharmacokinetic Studies

With its unique monoisotopic mass (323.038 Da) and iodine isotopic signature, the compound serves as a well-characterized reference standard for developing and validating LC-MS/MS methods aimed at detecting and quantifying phenolic betaine iodides in biological matrices . Its mass separation (>170 Da) from common endogenous betaines provides analytical specificity that generic benzyltrimethylammonium salts cannot offer.

Structure-Activity Relationship (SAR) Probe for Quaternary Ammonium Differentiation Inducers

The compound's distinct substitution pattern (2-OH, 5-OCH₃ on the benzyl ring) makes it a valuable SAR probe for systematically dissecting which structural features of quaternary ammonium salts are required for monocytic differentiation induction. Procurement of this specific compound enables comparative studies against matched analogs lacking either the hydroxyl or the methoxy group to map pharmacophoric determinants [1].

Quote Request

Request a Quote for (2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.